![molecular formula C13H12FNOS B14309824 4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide CAS No. 116524-31-3](/img/structure/B14309824.png)
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a fluorine atom, a thiophene ring, and a benzamide moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science . The presence of the thiophene ring, a five-membered sulfur-containing heterocycle, imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide typically involves the functionalization of the thiophene ring and subsequent coupling with a benzamide derivative. One common method includes the direct fluorination of thiophene derivatives using reagents like sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) under controlled conditions . The fluorinated thiophene is then coupled with an appropriate benzamide precursor through amide bond formation, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates through crystallization or chromatography and the final product is often obtained in high purity through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation . The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, contributing to its biological efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-N-[1-(thiophen-2-yl)methyl]benzamide
- 4-Fluoro-N-[1-(thiophen-3-yl)ethyl]benzamide
- 4-Fluoro-N-[1-(furan-2-yl)ethyl]benzamide
Uniqueness
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide is unique due to the specific positioning of the fluorine atom and the thiophene ring, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development .
Propriétés
Numéro CAS |
116524-31-3 |
|---|---|
Formule moléculaire |
C13H12FNOS |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-fluoro-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12FNOS/c1-9(12-3-2-8-17-12)15-13(16)10-4-6-11(14)7-5-10/h2-9H,1H3,(H,15,16) |
Clé InChI |
QGVJVOMCMITTGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CS1)NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


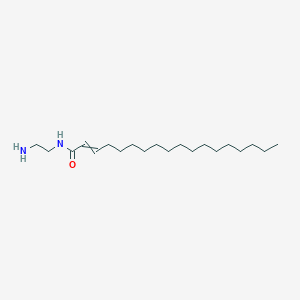
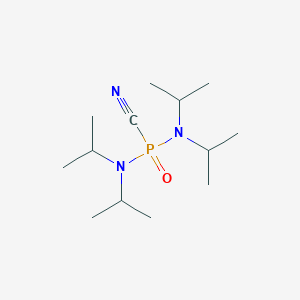
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
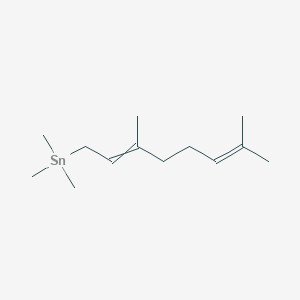

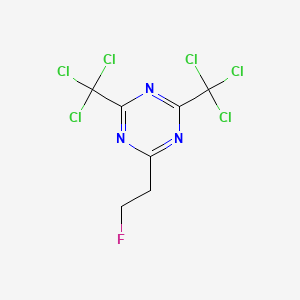

![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
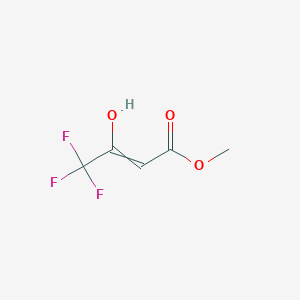
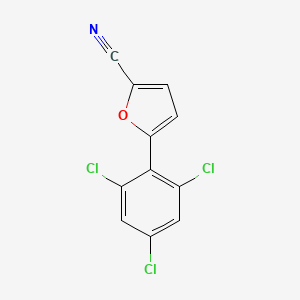
![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)
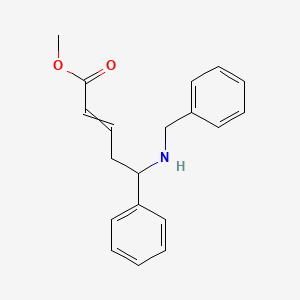
![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
